molecular formula C13H14N2O3 B6496672 ethyl (2Z)-2-cyano-3-[(3-methoxyphenyl)amino]prop-2-enoate CAS No. 2458-25-5

ethyl (2Z)-2-cyano-3-[(3-methoxyphenyl)amino]prop-2-enoate

Cat. No.: B6496672
CAS No.: 2458-25-5
M. Wt: 246.26 g/mol
InChI Key: BNWWHTUGTJFIFN-KTKRTIGZSA-N
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Description

Ethyl (2Z)-2-cyano-3-[(3-methoxyphenyl)amino]prop-2-enoate is an organic compound with a complex structure that includes a cyano group, a methoxyphenyl group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-cyano-3-[(3-methoxyphenyl)amino]prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 3-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires careful control of temperature and reaction time to ensure the desired (2Z) configuration is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-cyano-3-[(3-methoxyphenyl)amino]prop-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Substitution reactions may require catalysts or specific reagents like halogens or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives.

Scientific Research Applications

Ethyl (2Z)-2-cyano-3-[(3-methoxyphenyl)amino]prop-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical tool or drug candidate.

    Medicine: Research is conducted to explore its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which ethyl (2Z)-2-cyano-3-[(3-methoxyphenyl)amino]prop-2-enoate exerts its effects involves its interaction with specific molecular targets. The cyano group and the amino group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2E)-3-amino-3-[(4-methoxyphenyl)amino]prop-2-enoate: This compound has a similar structure but with a different configuration and substitution pattern.

    2-Methoxyphenyl isocyanate: Although structurally different, it shares the methoxyphenyl group and is used in similar chemical reactions.

Uniqueness

Ethyl (2Z)-2-cyano-3-[(3-methoxyphenyl)amino]prop-2-enoate is unique due to its specific (2Z) configuration and the presence of both cyano and methoxyphenyl groups

Properties

IUPAC Name

ethyl (Z)-2-cyano-3-(3-methoxyanilino)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-3-18-13(16)10(8-14)9-15-11-5-4-6-12(7-11)17-2/h4-7,9,15H,3H2,1-2H3/b10-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWWHTUGTJFIFN-KTKRTIGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC(=CC=C1)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\NC1=CC(=CC=C1)OC)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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